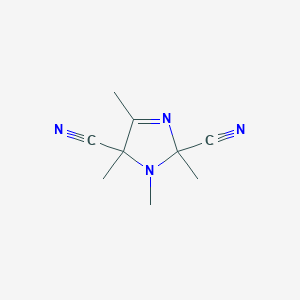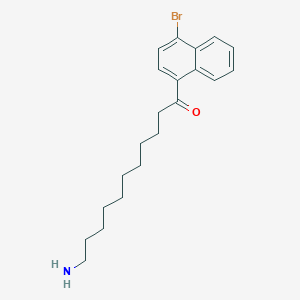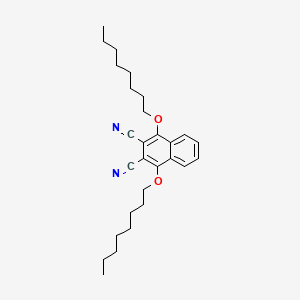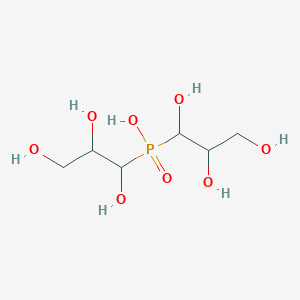
Bis(1,2,3-trihydroxypropyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,2,3-trihydroxypropyl)phosphinic acid: is a chemical compound characterized by the presence of two 1,2,3-trihydroxypropyl groups attached to a phosphinic acid moiety
Vorbereitungsmethoden
The synthesis of bis(1,2,3-trihydroxypropyl)phosphinic acid can be achieved through several methods. One common approach involves the reaction of sodium hypophosphite with diisobutylene in the presence of a photoinitiator such as acetone. The reaction is typically carried out under ultraviolet light for 8 to 20 hours, followed by alkaline washing, acidification, dehydration, and negative pressure distillation to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Bis(1,2,3-trihydroxypropyl)phosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydroxyl groups. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Bis(1,2,3-trihydroxypropyl)phosphinic acid has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules. In biology, it has potential applications in drug design and development due to its bioisosteric properties. In medicine, it is being explored for its potential as a therapeutic agent for various diseases. In industry, it is used in the production of polymers and as a catalyst in chemical reactions .
Wirkmechanismus
The mechanism of action of bis(1,2,3-trihydroxypropyl)phosphinic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal ions, forming stable complexes that can influence various biochemical processes. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile molecule in both biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Bis(1,2,3-trihydroxypropyl)phosphinic acid can be compared with other similar compounds, such as bis(2,4,4-trimethylpentyl)phosphinic acid and sodium phenylphosphinate. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and chemical properties. This uniqueness makes it suitable for applications where other phosphinic acids may not be as effective .
Eigenschaften
CAS-Nummer |
112162-67-1 |
|---|---|
Molekularformel |
C6H15O8P |
Molekulargewicht |
246.15 g/mol |
IUPAC-Name |
bis(1,2,3-trihydroxypropyl)phosphinic acid |
InChI |
InChI=1S/C6H15O8P/c7-1-3(9)5(11)15(13,14)6(12)4(10)2-8/h3-12H,1-2H2,(H,13,14) |
InChI-Schlüssel |
JIUWKMSLWHJLFG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(O)P(=O)(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)
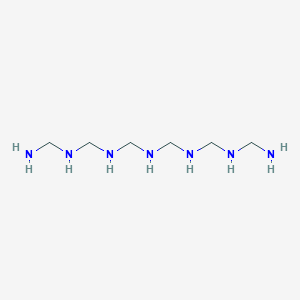

sulfanium bromide](/img/structure/B14297986.png)
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
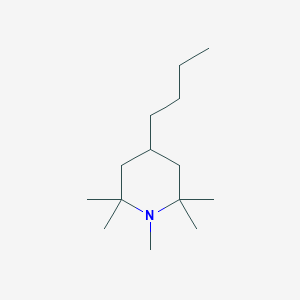
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
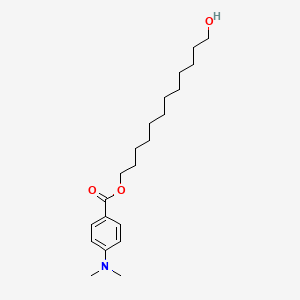


![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
